![molecular formula C17H19N5O2 B11038149 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide or orthoesters under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the quinazoline intermediate with a suitable amidine or guanidine derivative under basic conditions.
Final Coupling Reaction: The final step involves coupling the quinazoline and pyrimidine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinazoline N-oxides or pyrimidine N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and functions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one
- 2-[(7-methoxyquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one
- 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H19N5O2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H19N5O2/c1-4-5-11-8-15(23)21-17(19-11)22-16-18-10(2)13-7-6-12(24-3)9-14(13)20-16/h6-9H,4-5H2,1-3H3,(H2,18,19,20,21,22,23) |
InChI Key |
BEKFORGGCKTORM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=CC(=CC3=N2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



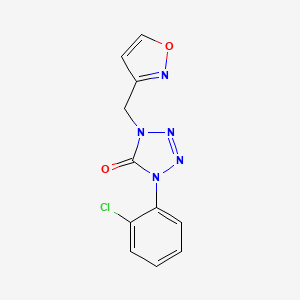
![6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11038102.png)
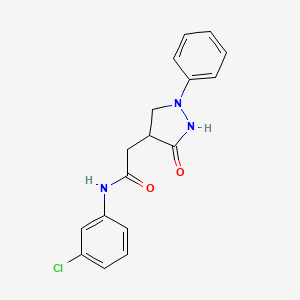
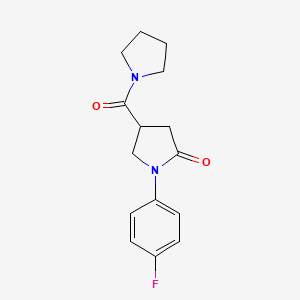
![3-{2-[5-(4-ethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11038112.png)
![4,4,6-Trimethyl-1-[(E)-2-oxo-2-phenylethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11038116.png)
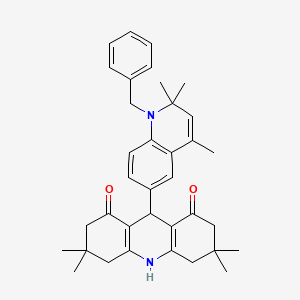
![1-(4-Chlorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11038131.png)
![[(10Z)-10-[(3,4-dimethylphenyl)imino]-2,7,7-trimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11038134.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11038135.png)
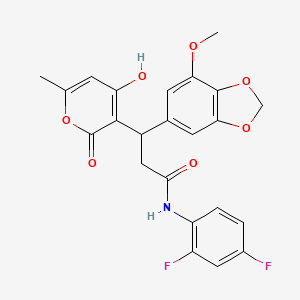
![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)

